

N-Methoxy-N-methylnicotinamide- $^{13}\text{C}_6$: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N-Methoxy-N-methylnicotinamide- $^{13}\text{C}_6$*

Cat. No.: *B15597684*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of N-Methoxy-N-methylnicotinamide- $^{13}\text{C}_6$, a stable isotope-labeled derivative of a versatile synthetic intermediate. This document is intended to be a valuable resource for researchers and professionals in drug development and medicinal chemistry, offering detailed information on its characteristics, synthesis, and analytical methods, alongside relevant biological context.

Core Physical and Chemical Properties

N-Methoxy-N-methylnicotinamide- $^{13}\text{C}_6$ is the isotopically labeled form of N-Methoxy-N-methylnicotinamide, also known as a Weinreb amide of nicotinic acid. The incorporation of six ^{13}C atoms in the pyridine ring provides a significant mass shift, making it an ideal internal standard for quantitative mass spectrometry-based assays.

Table 1: Physical and Chemical Properties of N-Methoxy-N-methylnicotinamide- $^{13}\text{C}_6$ and its non-labeled analogue.

Property	N-Methoxy-N-methylnicotinamide- ¹³ C ₆	N-Methoxy-N-methylnicotinamide	Data Source
Molecular Formula	C ₂ ¹³ C ₆ H ₁₀ N ₂ O ₂	C ₈ H ₁₀ N ₂ O ₂	Clearsynth Product Page
Molecular Weight	172.13 g/mol	166.18 g/mol	Clearsynth, ChemScene Product Pages
CAS Number	Not available	95091-91-1	ChemScene Product Page
Physical State	Not specified, presumed liquid	Colorless Liquid	Lab Pro Inc. Product Page[1]
Melting Point	Not available	Not applicable	Lab Pro Inc. Product Page[1]
Boiling Point	Not available	Not available	-
Specific Gravity	Not available	1.17	Lab Pro Inc. Product Page[1]
Refractive Index	Not available	1.53	Lab Pro Inc. Product Page[1]
Topological Polar Surface Area (TPSA)	42.43 Å ²	42.43 Å ²	ChemScene Product Page (Computed)
logP	0.715	0.715	ChemScene Product Page (Computed)

Solubility Profile (Qualitative, based on related compounds):

Based on the properties of the structurally similar nicotinamide, N-Methoxy-N-methylnicotinamide is expected to be soluble in a range of organic solvents.

Table 2: Expected Solubility of N-Methoxy-N-methylnicotinamide.

Solvent	Expected Solubility
Water	Sparingly soluble to soluble
Methanol	Soluble
Ethanol	Soluble
Dimethyl Sulfoxide (DMSO)	Soluble
Dimethylformamide (DMF)	Soluble
Dichloromethane	Soluble
Chloroform	Soluble
Ethyl Acetate	Soluble

Experimental Protocols

Synthesis of N-Methoxy-N-methylnicotinamide

The synthesis of N-Methoxy-N-methylnicotinamide can be achieved through the reaction of an activated nicotinic acid derivative, such as nicotinoyl chloride, with N,O-dimethylhydroxylamine hydrochloride. The following is a representative protocol adapted from the synthesis of similar Weinreb amides. The synthesis of the $^{13}\text{C}_6$ -labeled compound would follow the same procedure, starting from nicotinic acid- $^{13}\text{C}_6$.

Materials:

- Nicotinoyl chloride (or nicotinic acid and a chlorinating agent like thionyl chloride)
- N,O-dimethylhydroxylamine hydrochloride
- Anhydrous dichloromethane (DCM)
- Triethylamine (TEA) or another suitable base
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)

- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and stirring equipment

Procedure:

- **Preparation of Nicotinoyl Chloride** (if starting from nicotinic acid): In a round-bottom flask, suspend nicotinic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours until the solution becomes clear. Remove the excess thionyl chloride under reduced pressure to obtain nicotinoyl chloride as a solid. Use this directly in the next step.
- **Amide Formation**: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add triethylamine (approximately 2.2 equivalents) dropwise to the solution.
- **Reaction**: To the cooled solution of deprotonated N,O-dimethylhydroxylamine, add a solution of nicotinoyl chloride in anhydrous DCM dropwise.
- **Reaction Monitoring**: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up**: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.
- **Purification**: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-Methoxy-N-methylnicotinamide.

Analytical Methods

NMR spectroscopy is a critical tool for the structural confirmation of N-Methoxy-N-methylnicotinamide- $^{13}\text{C}_6$. The ^1H NMR spectrum will show characteristic signals for the pyridine ring protons and the N-methoxy and N-methyl groups. The ^{13}C NMR will be significantly different from the unlabeled compound due to the ^{13}C enrichment of the pyridine ring.

Expected ^1H NMR Chemical Shifts (in CDCl_3):

- Pyridine Protons: Multiplets in the range of δ 7.0-9.0 ppm.
- N-Methoxy Protons ($-\text{OCH}_3$): A singlet at approximately δ 3.5-3.8 ppm.
- N-Methyl Protons ($-\text{NCH}_3$): A singlet at approximately δ 3.2-3.4 ppm.

Expected ^{13}C NMR Chemical Shifts (unlabeled, in CDCl_3):

- Pyridine Carbons: Resonances in the aromatic region (δ 120-155 ppm).
- Carbonyl Carbon ($\text{C}=\text{O}$): A signal around δ 168-172 ppm.
- N-Methoxy Carbon ($-\text{OCH}_3$): A signal around δ 61-63 ppm.
- N-Methyl Carbon ($-\text{NCH}_3$): A signal around δ 33-36 ppm.

For the $^{13}\text{C}_6$ -labeled compound, the signals for the pyridine carbons will be intense singlets, and ^{13}C - ^{13}C coupling may be observed.

As an analytical standard, N-Methoxy-N-methylnicotinamide- $^{13}\text{C}_6$ is primarily used in HPLC-MS methods. A general reversed-phase HPLC method for the analysis of nicotinamide derivatives is outlined below.

HPLC System and Conditions:

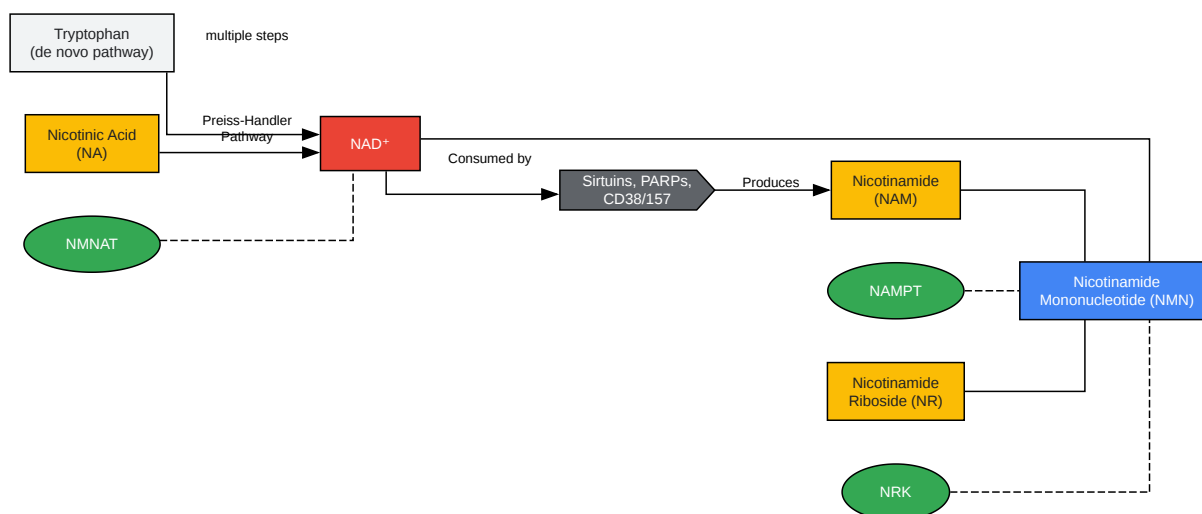
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% formic acid.
 - Gradient Example: Start with 5% acetonitrile, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 260 nm or Mass Spectrometry (MS).
- Injection Volume: 10 μL .

This method should provide good separation of the analyte from potential impurities. For quantitative analysis using the $^{13}\text{C}_6$ -labeled standard, a mass spectrometer is required for detection.

Visualizations of Relevant Pathways and Workflows

NAD⁺ Salvage Pathway

N-Methoxy-N-methylnicotinamide is a derivative of nicotinamide, a central molecule in the NAD⁺ salvage pathway. This pathway is crucial for maintaining cellular levels of NAD⁺, a vital coenzyme in redox reactions and a substrate for signaling enzymes like sirtuins and PARPs. Understanding this pathway is essential for researchers working with nicotinamide analogs.

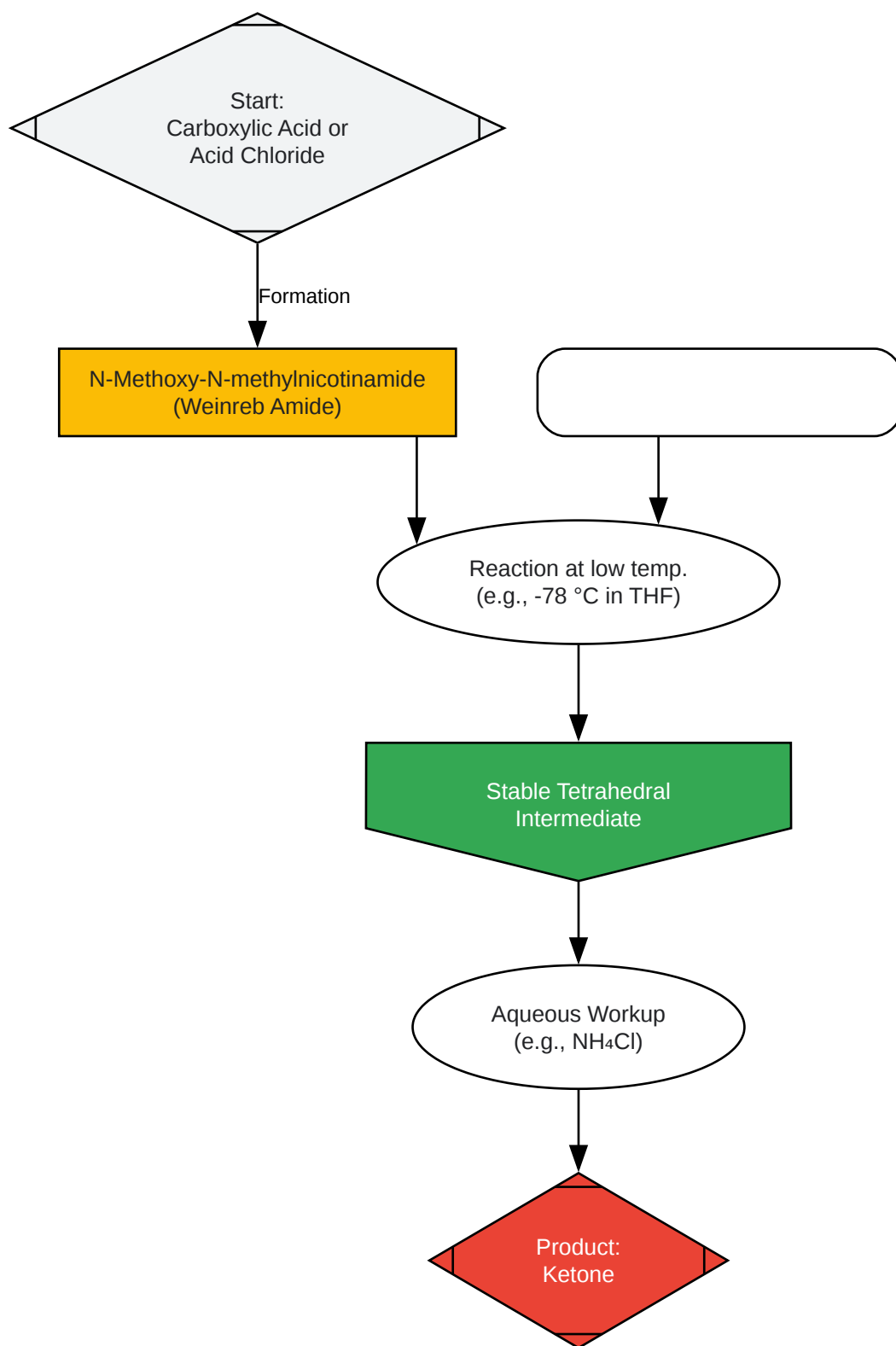


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Caption: The NAD⁺ salvage pathway, recycling nicotinamide to synthesize NAD⁺.

General Experimental Workflow for Ketone Synthesis using a Weinreb Amide

N-Methoxy-N-methylnicotinamide, as a Weinreb amide, is a key intermediate for the synthesis of ketones. This workflow illustrates the general process of using a Weinreb amide to produce a ketone, a common transformation in drug discovery and development.



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Caption: General workflow for the synthesis of ketones using a Weinreb amide.

Applications in Research and Drug Development

N-Methoxy-N-methylnicotinamide- $^{13}\text{C}_6$ serves as a crucial tool for pharmacokinetic (PK) and pharmacodynamic (PD) studies. Its use as an internal standard allows for the precise quantification of the unlabeled drug candidate or its metabolites in biological matrices such as plasma, urine, and tissue homogenates. This is essential for establishing dose-response relationships and understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity.

The parent compound, N-Methoxy-N-methylnicotinamide, is a valuable building block in medicinal chemistry. The Weinreb amide functionality allows for the controlled, single addition of organometallic reagents to form ketones, avoiding the over-addition that can occur with other acylating agents like acid chlorides or esters. This makes it a reliable synthon for the construction of complex molecules with diverse biological activities. As a nicotinamide derivative, it can also be used to synthesize analogs of NAD^+ or inhibitors of enzymes involved in NAD^+ metabolism, which are targets for various diseases including cancer, metabolic disorders, and neurodegeneration.

Conclusion

N-Methoxy-N-methylnicotinamide- $^{13}\text{C}_6$ is a high-value research tool for scientists and professionals in the field of drug development. Its well-defined physical and chemical properties, coupled with established synthetic and analytical methodologies, make it an indispensable internal standard for quantitative bioanalysis. The underlying chemistry of its non-labeled counterpart opens up a wide range of possibilities for the synthesis of novel therapeutic agents. This guide provides a foundational understanding of this important molecule, enabling its effective application in a research and development setting.

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References

- 1. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
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